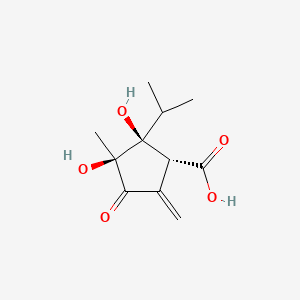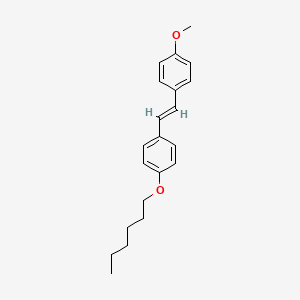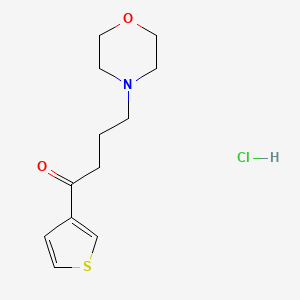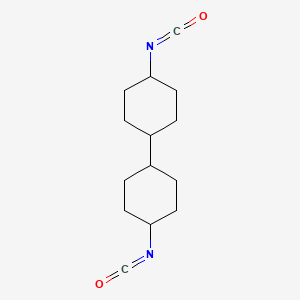![molecular formula C32H20N2O6 B14683962 Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis- CAS No. 32497-38-4](/img/structure/B14683962.png)
Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- is a complex organic compound with the molecular formula C42H24N2O6 This compound is characterized by its unique structure, which includes two acetamide groups linked to a bianthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- typically involves the reaction of bianthracene derivatives with acetamide under specific conditions. The process may include steps such as:
Formation of the Bianthracene Core: This involves the cyclization of appropriate precursors to form the bianthracene structure.
Introduction of Acetamide Groups: The acetamide groups are introduced through nucleophilic substitution reactions, often using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Applications De Recherche Scientifique
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-methoxyphenyl)-: A related compound with a different substitution pattern.
N,N’-(9,9’,10,10’-tetraoxo-9,9’,10,10’-tetrahydro-1,1’-bianthracene-4,4’-diyl)dibenamide: Another derivative with similar structural features.
Uniqueness
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- is unique due to its specific bianthracene core and the presence of two acetamide groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
32497-38-4 |
|---|---|
Formule moléculaire |
C32H20N2O6 |
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
N-[1-(2-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-2-yl]acetamide |
InChI |
InChI=1S/C32H20N2O6/c1-15(35)33-23-13-11-21-25(31(39)19-9-5-3-7-17(19)29(21)37)27(23)28-24(34-16(2)36)14-12-22-26(28)32(40)20-10-6-4-8-18(20)30(22)38/h3-14H,1-2H3,(H,33,35)(H,34,36) |
Clé InChI |
GDFOHGQLIJYMJE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)



![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)





